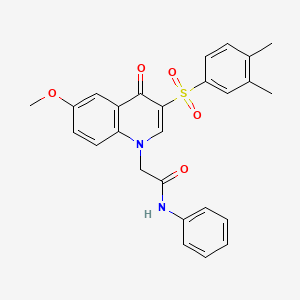

DBCO-PEG4-Alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of PEG-based compounds involves several steps, including controlled polymerization and subsequent functionalization. In the second paper, a complex synthesis process is described where controlled ring-opening polymerization (CROP) is used to create a seven-arm star poly(ε-caprolactone-co-carbonate)-b-poly(ethylene glycol) structure based on a β-cyclodextrin core. This process involves multiple steps, including esterification and click chemistry reactions to graft drugs onto the polymer .

Molecular Structure Analysis

The molecular structure of PEG-based compounds is characterized by the presence of the PEG chain, which provides solubility and biocompatibility. In the case of the star-shaped polymers described in the second paper, the PEG chains are attached to a β-cyclodextrin core, which can enhance the drug-loading capacity and potentially the targeted delivery of the drugs .

Chemical Reactions Analysis

Chemical reactions involving PEGylated compounds often include "click" chemistry, which is a term for a variety of reactions that are high yielding, wide in scope, and simple to perform. The second paper describes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction, to graft alkyne-functionalized ibuprofen onto the azide-modified star copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of PEGylated compounds are influenced by the PEG chain length and the nature of the attached functional groups or drugs. The amphiphilic nature of the star copolymers described in the second paper allows them to self-assemble into multi-morphological aggregates in water, which can be characterized by techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) . The first paper does not directly relate to this compound but discusses a PEG1000 ionic liquid used as a catalytic system for the aerobic oxidation of alcohols, highlighting the versatility of PEG in catalysis .

Aplicaciones Científicas De Investigación

Tissue Engineering and Regenerative Medicine

DBCO-PEG4-Alcohol and its derivatives have been extensively utilized in tissue engineering and regenerative medicine. For example, DBCO-modified polymers like HA-PEG4-DBCO have been employed in the synthesis of in situ cross-linkable hydrogels derived from hyaluronic acid for cartilage tissue engineering. These hydrogels support cell survival and promote the regeneration of cartilaginous tissue, showcasing potential for injectable scaffolds in tissue regeneration applications (Han et al., 2018). Similarly, bio-orthogonal click reaction strategies have been utilized to enhance in situ cellularization of tissue engineering scaffolds. DBCO-modified PCL-PEG (PCL-PEG-DBCO) polymers, for example, have shown dramatic increases in the selective capture efficiency and survival rate of cells, thus proving beneficial for scaffold cellularization (Mao et al., 2019).

Drug Delivery Systems

This compound has also found applications in the development of drug delivery systems. For instance, DBCO-PEG has been used in folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes for targeted tumor cell killing in vivo (Klein et al., 2018). Additionally, dendrimer hydrogels based on bioorthogonal chemistry have been developed using DBCO-modified polyamidoamine (PAMAM) dendrimers for localized drug delivery. These dendrimer hydrogels have been shown to enable sustained release of drugs and significantly suppress tumor growth without noticeable side effects (Xu et al., 2017).

Nanotechnology and Material Science

In nanotechnology and material science, this compound derivatives have been used to engineer surface-modified liposomes for improved biodistribution characteristics, suggesting its utility in the passive targeting of drugs (Shehata et al., 2008). Moreover, the impact of this compound on the kinetics of click-chemistry surface reactions used in biosensors has been studied, demonstrating its relevance in the semiconductor manufacturing of 3-D nano-structures (Vereecke et al., 2018).

Mecanismo De Acción

Target of Action

DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .

Mode of Action

This compound interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .

Biochemical Pathways

It’s known that this compound is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that this compound, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.

Pharmacokinetics

The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, this compound contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using this compound.

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXWONCQAFVJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

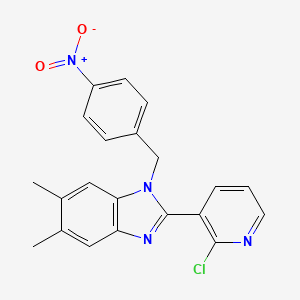

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

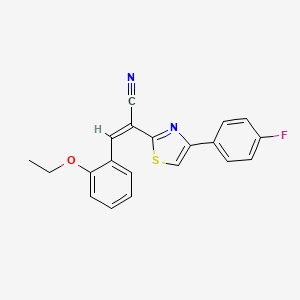

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)